

A-317491 Sodium Salt Hydrate: A Technical Guide for Chronic Pain Research

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Compound of Interest

Compound Name: A-317491 sodium salt hydrate

Cat. No.: B1149999

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For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 sodium salt hydrate is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors, activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on primary afferent neurons and play a crucial role in nociceptive signaling.[4][5] Consequently, A-317491 has emerged as a valuable pharmacological tool for investigating the contribution of P2X3 and P2X2/3 receptors to chronic pain states, particularly those of inflammatory and neuropathic origin.[1][2] This technical guide provides an in-depth overview of A-317491, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for its use in preclinical chronic pain studies.

Mechanism of Action

A-317491 acts as a competitive antagonist at P2X3 and heteromeric P2X2/3 receptors, blocking the influx of cations, including Ca^{2+} , that is triggered by ATP binding.[1][3] This action effectively inhibits the depolarization of nociceptive neurons, thereby reducing the transmission of pain signals.[4] Studies have demonstrated that A-317491 is highly selective for P2X3-containing receptors over other P2 receptor subtypes and a wide range of other neurotransmitter receptors and ion channels.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for A-317491 from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Affinity and Potency

Receptor Subtype	Species	Assay	Value	Reference
P2X3	Human	Ki	22 nM	[1]
P2X3	Rat	Ki	22 nM	[1]
P2X2/3	Human	Ki	9 nM	[6]
P2X2/3	Rat	Ki	92 nM	[1]
Native P2X3/P2X2/3	Rat DRG Neurons	IC50	15 nM	[6]
Other P2 Receptors	-	IC50	>10 μ M	[1][2]

Table 2: In Vivo Efficacy in Rat Models of Chronic Pain

Pain Model	Pain Modality	Route of Administration	ED50	Reference
Complete Freund's Adjuvant (CFA)	Thermal Hyperalgesia	Subcutaneous (s.c.)	30 µmol/kg	[1] [2]
Complete Freund's Adjuvant (CFA)	Thermal Hyperalgesia	Intrathecal (i.t.)	30 nmol	[7]
Complete Freund's Adjuvant (CFA)	Thermal Hyperalgesia	Intraplantar (i.pl.)	300 nmol	[7]
Chronic Constriction Injury (CCI)	Thermal Hyperalgesia	Subcutaneous (s.c.)	15 µmol/kg	[1] [2]
Chronic Constriction Injury (CCI)	Mechanical Allodynia	Subcutaneous (s.c.)	10 µmol/kg	[1] [2]
Chronic Constriction Injury (CCI)	Mechanical Allodynia	Intrathecal (i.t.)	10 nmol	[7]
L5/L6 Nerve Ligation	Mechanical Allodynia	Intrathecal (i.t.)	10 nmol	[7]

Table 3: Pharmacokinetic Parameters in Rats

Parameter	Route of Administration	Value	Reference
Bioavailability	Subcutaneous (s.c.)	~80%	[1]
Plasma Half-life (t _{1/2})	Intravenous (i.v.)	7.38 h	[3]
Clearance	Intravenous (i.v.)	1.83 L/h/kg	[3]
Volume of Distribution	Intravenous (i.v.)	0.17 L/kg	[3]
Brain-to-Plasma Ratio (1h post 10 mg/kg s.c.)	Subcutaneous (s.c.)	Limited CNS penetration	[3]

Experimental Protocols

Chronic Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Objective: To induce a persistent inflammatory state in the rodent hind paw, leading to thermal hyperalgesia and mechanical allodynia.

Materials:

- Complete Freund's Adjuvant (CFA)
- Sterile saline
- Tuberculin syringes with 27-30 gauge needles
- Male Sprague-Dawley rats (150-200 g)

Procedure:

- Thoroughly vortex the CFA vial to ensure a uniform suspension of Mycobacterium tuberculosis.
- Under brief isoflurane anesthesia, inject 100-150 μ L of CFA into the plantar surface of the rat's left hind paw.[8][9]

- The contralateral (right) paw can be injected with an equal volume of sterile saline to serve as a control.
- Allow the animals to recover in their home cages.
- Behavioral testing for thermal hyperalgesia and mechanical allodynia is typically performed 24 hours to several days post-CFA injection.[\[10\]](#)

Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

Objective: To create a peripheral nerve injury that results in the development of thermal hyperalgesia and mechanical allodynia.

Materials:

- Male Sprague-Dawley rats (200-250 g)
- Anesthetic (e.g., isoflurane)
- Surgical instruments (scissors, forceps)
- 4-0 or 5-0 chromic gut or silk sutures
- Wound clips or sutures for skin closure

Procedure:

- Anesthetize the rat and shave the lateral surface of the left thigh.
- Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[\[11\]](#)[\[12\]](#)
- Proximal to the nerve's trifurcation, place four loose ligatures around the sciatic nerve with approximately 1 mm spacing between them.[\[13\]](#)
- The ligatures should be tightened until a slight constriction of the nerve is observed, but without arresting epineural blood flow.

- Close the muscle layer with sutures and the skin incision with wound clips.
- Allow the animals to recover for at least 3-7 days before commencing behavioral testing.[\[11\]](#)
[\[12\]](#)

Behavioral Assessment

Mechanical Allodynia: Von Frey Test

Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

Procedure:

- Place the rats in individual transparent boxes on an elevated wire mesh floor and allow them to acclimate for at least 15-30 minutes.[\[14\]](#)
- Using a set of calibrated von Frey filaments or an electronic von Frey apparatus, apply the filament to the plantar surface of the hind paw with increasing force.[\[14\]](#)[\[15\]](#)
- A positive response is recorded as a sharp withdrawal of the paw.
- The 50% withdrawal threshold can be determined using the up-down method.[\[14\]](#)

Thermal Hyperalgesia: Hargreaves Test

Objective: To measure the paw withdrawal latency in response to a thermal stimulus.

Procedure:

- Place the rats in individual transparent boxes on a glass plate and allow them to acclimate.
[\[16\]](#)[\[17\]](#)
- A movable radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.[\[16\]](#)[\[17\]](#)
- Activate the heat source and record the time it takes for the rat to withdraw its paw.[\[16\]](#)
- A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[\[17\]](#)

Drug Administration

Subcutaneous (s.c.) Administration:

- Dissolve **A-317491 sodium salt hydrate** in a suitable vehicle (e.g., sterile saline).
- Inject the desired volume under the loose skin of the rat's back.

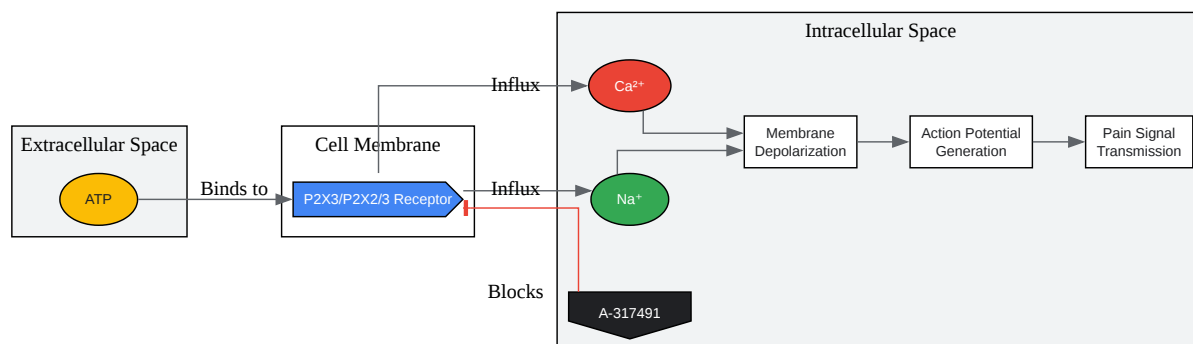
Intrathecal (i.t.) Administration:

- For acute injections, a direct lumbar puncture between the L5 and L6 vertebrae can be performed in anesthetized rats.
- For chronic studies, an indwelling intrathecal catheter can be implanted.[\[18\]](#)
- A-317491 is typically dissolved in a small volume (e.g., 10 μ L) of artificial cerebrospinal fluid or sterile saline for injection.

Intraplantar (i.pl.) Administration:

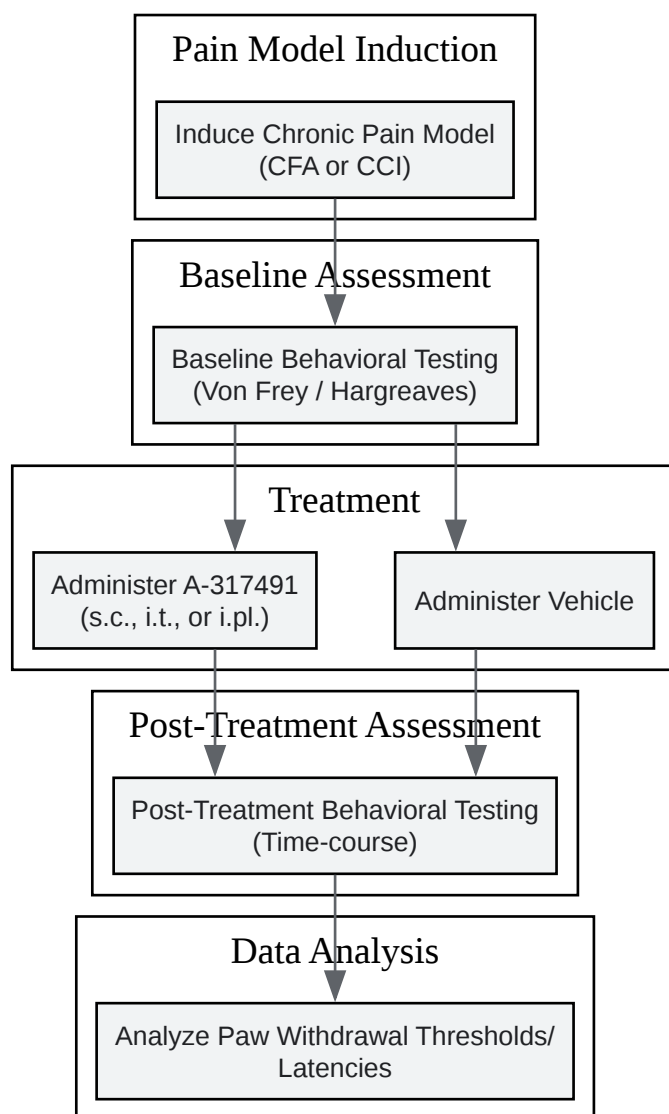
- Dissolve A-317491 in a small volume (e.g., 25-50 μ L) of sterile saline.
- Inject directly into the plantar surface of the hind paw.

Visualizations



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Caption: P2X3 Receptor Signaling Pathway in Nociception.



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Caption: Experimental Workflow for A-317491 in Chronic Pain Models.

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